molecular formula C21H18N2 B8573480 4-(Dibenzylamino)benzonitrile CAS No. 52805-39-7

4-(Dibenzylamino)benzonitrile

Cat. No. B8573480
CAS RN: 52805-39-7
M. Wt: 298.4 g/mol
InChI Key: AXSLXAFEHHZKRU-UHFFFAOYSA-N
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Patent
US09266879B2

Procedure details

To a suspension of 4-aminobenzonitrile (1.0 g, 8.47 mmol, 1 eq), K2CO3 (5.85 g, 42.4 mmol, 5.0 eq) and KI (422 mg, 2.54 mmol, 0.3 eq) in dry DMF (10 mL) was added dropwise BnBr (4.0 mL, 33.9 mmol, 4.0 eq) under Ar(g). The reaction mixture was stirred at rt overnight, and was then partitioned with H2O (30 mL), and subsequently extracted with EtOAc (5×20 mL) and CH2Cl2 (20 mL). The combined organic extracts were dried over MgSO4 and the solvent was removed in vacuo. The residue was further purified by silica gel column chromatography with hexane/EtOAc (9:1-4:1) to furnish the product, 2, as a pale yellow solid (970 mg, 38%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
970 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH:16]1[CH:21]=[CH:20][C:19]([CH2:22]Br)=[CH:18][CH:17]=1>CN(C=O)C>[CH2:22]([N:1]([CH2:6][C:5]1[CH:8]=[CH:9][CH:2]=[CH:3][CH:4]=1)[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[C:19]1[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
5.85 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solid
Quantity
970 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then partitioned with H2O (30 mL)
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with EtOAc (5×20 mL) and CH2Cl2 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was further purified by silica gel column chromatography with hexane/EtOAc (9:1-4:1)
CUSTOM
Type
CUSTOM
Details
to furnish the product, 2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)N(C1=CC=C(C#N)C=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.